N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (hereafter referred to as Compound A) belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition. Its structure features:
- A pyrazolo[3,4-d]pyrimidin-4-one core.
- A 3,4-dimethylphenyl substituent at position 1.
- An acetamide linker connected to a 5-chloro-2-methoxyphenyl group.
Molecular Formula: C₂₂H₂₁ClN₅O₄.
Key Features:
- The dimethylphenyl group at position 1 may improve steric bulk and selectivity for kinase targets.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-13-4-6-16(8-14(13)2)28-21-17(10-25-28)22(30)27(12-24-21)11-20(29)26-18-9-15(23)5-7-19(18)31-3/h4-10,12H,11H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCFDGBKZOHUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's chemical structure can be broken down into several functional groups that contribute to its biological activity:
- Molecular Formula : C21H24ClN3O3
- Molecular Weight : 407.89 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities. The mechanisms of action for this compound may include:
- Anticancer Activity : The pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary investigations have indicated potential antibacterial and antifungal activities against various pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK activity | |
| Anti-inflammatory | Reduced cytokine production | |
| Antibacterial | Effective against E. coli | |
| Antifungal | Inhibition of Candida species |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives and found that certain compounds exhibited potent anticancer activity against breast cancer cell lines through CDK inhibition .
- Anti-inflammatory Research : Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that pyrazolo derivatives could significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways .
- Antimicrobial Activity : A study conducted by Sahu et al. showed promising antibacterial effects against Gram-positive bacteria using modified pyrazole derivatives .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Comparative Structural Analysis
The following table highlights structural similarities and differences between Compound A and related pyrazolo[3,4-d]pyrimidine derivatives:
Substituent Impact on Properties
Core Modifications:
- Thieno[2,3-d]pyrimidine (): Replaces pyrazolo-pyrimidine with a sulfur-containing core, altering electronic properties and binding kinetics .
Acetamide Linker Modifications:
- 5-Chloro-2-methoxyphenyl (Compound A): The chloro group increases electronegativity, while the methoxy enhances solubility compared to 4-chlorophenoxy (), which may confer metabolic instability due to ether linkages .
Research Findings and Implications
Kinase Inhibition Potential
While direct biological data for Compound A is unavailable, structural analogues suggest:
Physicochemical Properties
- Solubility : Methoxy groups (e.g., in Compound A and ) improve solubility compared to halogen-only substituents .
Q & A
Basic: What synthetic routes are available for preparing N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer:
Key synthetic strategies include cyclization reactions using phosphorus oxychloride (POCl₃) for pyrazolo[3,4-d]pyrimidinone core formation, followed by coupling with substituted acetamide intermediates . Optimization involves:
- Temperature Control: Maintaining 120–130°C during cyclization to enhance yield while minimizing side products .
- Catalyst Screening: Testing Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
- Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure intermediates. Reference NMR (e.g., δ 13.30 ppm for NH protons) and HPLC (>95% purity) for validation .
Basic: How should researchers characterize the structural and tautomeric forms of this compound?
Methodological Answer:
- NMR Spectroscopy: Identify tautomeric equilibria (amine/imine forms) via integration of NH signals (e.g., δ 11.20–10.10 ppm in DMSO-d₆) .
- X-ray Crystallography: Resolve crystallographic ambiguity in the pyrazolo[3,4-d]pyrimidinone core, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl derivatives .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending modes (1550–1600 cm⁻¹) .
Advanced: How can computational methods predict regioselectivity in the pyrazolo[3,4-d]pyrimidinone ring system during synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to model transition states and identify favored reaction pathways. For example, POCl₃-mediated cyclization may favor 4-oxo tautomers due to lower activation energy .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction outcomes. Polar aprotic solvents stabilize intermediates, improving regioselectivity .
Advanced: What experimental and computational strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?
Methodological Answer:
- Enzyme Assays: Use recombinant kinases (e.g., EGFR) to measure IC₅₀ values under standardized conditions (pH 7.4, 25°C) .
- Molecular Docking: Compare binding poses in crystal structures (PDB) to identify off-target interactions. Adjust substituents (e.g., 3,4-dimethylphenyl) to enhance selectivity .
- Meta-Analysis: Cross-reference PubChem bioactivity data (e.g., logP vs. IC₅₀ trends) to reconcile discrepancies .
Advanced: How can researchers design stability studies to assess degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV-A/B) stress. Monitor via LC-MS for degradation products (e.g., cleavage of the acetamide moiety) .
- Thermal Analysis: Use TGA/DSC to identify decomposition temperatures (>250°C, as seen in related pyrazolo derivatives) .
- Metabolite Identification: Incubate with liver microsomes (human/rat) and profile metabolites using HRMS/MS .
Advanced: What strategies improve solubility and bioavailability without altering the core pharmacophore?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the methoxyphenyl or acetamide positions .
- Nanoformulation: Encapsulate in PEGylated liposomes and assess release kinetics via dialysis membrane models .
Advanced: How can reactor design principles optimize large-scale synthesis while maintaining regiochemical control?
Methodological Answer:
- Continuous Flow Reactors: Improve heat transfer during exothermic cyclization steps, reducing byproduct formation .
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress and adjust parameters in real time .
- Scale-Up Criteria: Maintain geometric similarity (e.g., impeller type, agitation speed) between lab and pilot-scale reactors .
Advanced: What statistical approaches validate the reproducibility of spectral data across laboratories?
Methodological Answer:
- Multivariate Analysis: Apply PCA to NMR/IR datasets from interlaboratory studies to identify outlier signals .
- Standard Reference Materials: Use certified compounds (e.g., USP pyrimidine standards) to calibrate instruments .
- Collaborative Trials: Follow ISO 5725 guidelines for repeatability/reproducibility testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
